Enhanced Lipophilicity (XLogP3-AA = 2) vs Unsubstituted Boc-Morpholine (XLogP3-AA = 0.7) Guides CNS Drug Design
The target compound exhibits a computed XLogP3-AA of 2, compared to 0.7 for tert-butyl morpholine-4-carboxylate, representing a ~2.85-fold increase in predicted lipophilicity [1]. This difference is critical for blood-brain barrier penetration and CNS drug design, where higher logP values are often required for CNS exposure.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | tert-Butyl morpholine-4-carboxylate: 0.7 |
| Quantified Difference | 2.85-fold increase |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration, making this compound a preferred building block for CNS-targeted drug candidates.
- [1] PubChem Compound Summary for CID 102746374 (XLogP3-AA=2) and CID 11435389 (XLogP3-AA=0.7). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
